![molecular formula C10H8ClNO6 B14579220 Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate CAS No. 61294-23-3](/img/structure/B14579220.png)
Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate is an organic compound with the molecular formula C10H8ClNO6 It is a derivative of benzoic acid and contains both chloroacetyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate typically involves the esterification of 2-hydroxy-5-nitrobenzoic acid with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted amides, thioesters, or ethers.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 2-hydroxy-5-nitrobenzoic acid and chloroacetic acid.
Scientific Research Applications
Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloroacetyl group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-nitrobenzoate: Similar structure but lacks the chloroacetyl group.
Ethyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
2-[(2-chloroacetyl)oxy]ethyl chloroacetate: Contains a similar chloroacetyl group but different overall structure.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
61294-23-3 |
|---|---|
Molecular Formula |
C10H8ClNO6 |
Molecular Weight |
273.62 g/mol |
IUPAC Name |
methyl 2-(2-chloroacetyl)oxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H8ClNO6/c1-17-10(14)7-4-6(12(15)16)2-3-8(7)18-9(13)5-11/h2-4H,5H2,1H3 |
InChI Key |
UAQUQRCQLRWCPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Diazo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran](/img/structure/B14579137.png)
![3-[(4-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14579139.png)
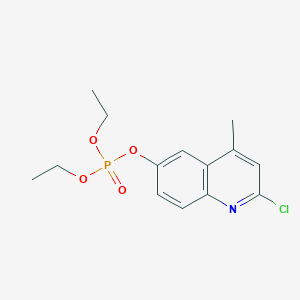
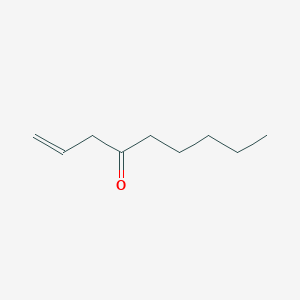
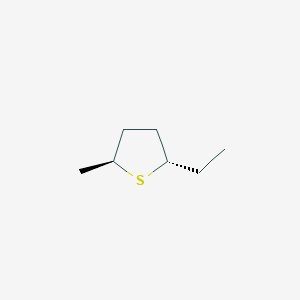
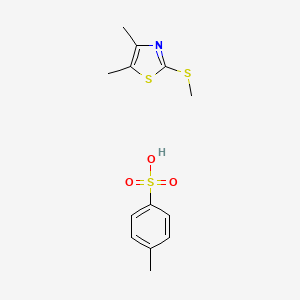
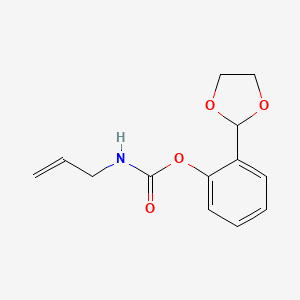
![8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride](/img/structure/B14579189.png)
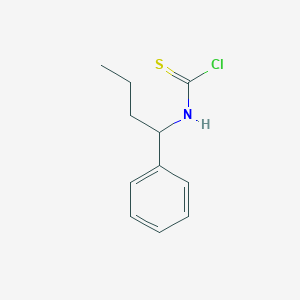

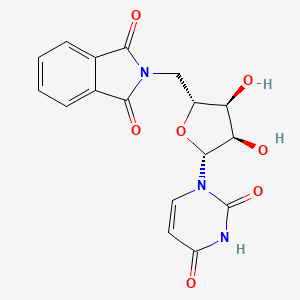
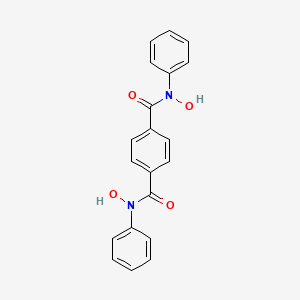
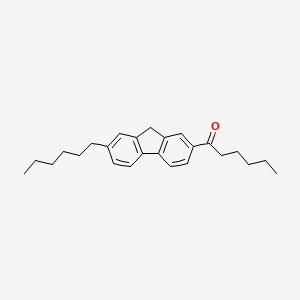
![[(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14579226.png)
